REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]1[O:21][CH:11]1[CH2:12][O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:23]>O1CCCC1.O>[CH2:14]([O:13][CH2:12][CH:11]([OH:23])[CH:10]([OH:21])[CH2:9][O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1C(COCC2=CC=CC=C2)O1
|
Name
|
aqueous solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for additional 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the obtained oily residue was purified by column chromatography (silica gel, hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(C(COCC1=CC=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]1[O:21][CH:11]1[CH2:12][O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:23]>O1CCCC1.O>[CH2:14]([O:13][CH2:12][CH:11]([OH:23])[CH:10]([OH:21])[CH2:9][O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1C(COCC2=CC=CC=C2)O1
|
Name
|
aqueous solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for additional 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the obtained oily residue was purified by column chromatography (silica gel, hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(C(COCC1=CC=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]1[O:21][CH:11]1[CH2:12][O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=[O:23]>O1CCCC1.O>[CH2:14]([O:13][CH2:12][CH:11]([OH:23])[CH:10]([OH:21])[CH2:9][O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC1C(COCC2=CC=CC=C2)O1
|
Name
|
aqueous solution
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
STIRRING
|
Details
|
After stirring at the same temperature for additional 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the obtained oily residue was purified by column chromatography (silica gel, hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(C(COCC1=CC=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |